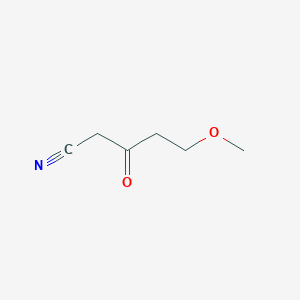
5-メトキシ-3-オキソペンタンニトリル
概要
説明
科学的研究の応用
5-Methoxy-3-oxopentanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving similar structures or functional groups .
Result of Action
Based on its structure, it may potentially interact with various cellular targets and exert diverse effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-oxopentanenitrile typically involves a multi-step reaction process. One common method involves the reaction of acetonitrile with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of methyl 3-methoxypropionate . The reaction mixture is then quenched with hydrochloric acid and extracted with diethyl ether to obtain the desired product .
Industrial Production Methods
Industrial production methods for 5-Methoxy-3-oxopentanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
5-Methoxy-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride or strong acids.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 5-Methoxy-3-oxovaleronitrile
- 5-Methoxy-3-oxobutanenitrile
- 5-Methoxy-3-oxopropanenitrile
Uniqueness
5-Methoxy-3-oxopentanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
生物活性
5-Methoxy-3-oxopentanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Name : 5-Methoxy-3-oxopentanenitrile
- Molecular Formula : C₇H₉NO₂
- CAS Number : 97820-87-6
The biological activity of 5-Methoxy-3-oxopentanenitrile is believed to stem from its ability to interact with various cellular targets. Its structure suggests potential interactions involving:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces .
These interactions may influence several biochemical pathways, particularly those involving similar functional groups or structures.
Biological Activities
Research indicates that 5-Methoxy-3-oxopentanenitrile may exhibit several biological activities:
- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Activity : Preliminary studies suggest that it may interact with cancer cell pathways, offering potential therapeutic applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Potential interaction with cancer cell signaling | |
| Chemical Intermediate | Used in synthesis of complex organic molecules |
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of 5-Methoxy-3-oxopentanenitrile on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The mechanism was hypothesized to involve the induction of apoptosis and cell cycle arrest at specific phases.
Potential Applications
Given its biological properties, 5-Methoxy-3-oxopentanenitrile holds promise for various applications:
- Pharmaceutical Development : As a candidate for new anti-inflammatory and anticancer drugs.
- Synthetic Chemistry : Used as an intermediate in the synthesis of other bioactive compounds.
特性
IUPAC Name |
5-methoxy-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARHUSTHBTMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














